4-Butoxyphenyl 4-(propanoyloxy)benzoate
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Overview
Description
4-Butoxyphenyl 4-(propanoyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a benzoate moiety through a propanoyloxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxyphenyl 4-(propanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-butoxyphenol and 4-(propanoyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Butoxyphenyl 4-(propanoyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions is commonly used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acids and their derivatives.
Reduction: Alcohols and phenols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-Butoxyphenyl 4-(propanoyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of 4-Butoxyphenyl 4-(propanoyloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active phenolic and benzoic acid derivatives, which can interact with cellular components. These interactions may modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Butoxyphenol: Shares the butoxyphenyl moiety but lacks the benzoate group.
4-(Propanoyloxy)benzoic acid: Contains the benzoate group but lacks the butoxyphenyl moiety.
Ethyl benzoate: Another ester with a different alkyl group.
Uniqueness
4-Butoxyphenyl 4-(propanoyloxy)benzoate is unique due to the combination of the butoxyphenyl and benzoate moieties, which confer distinct chemical and physical properties.
Properties
CAS No. |
52811-86-6 |
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Molecular Formula |
C20H22O5 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(4-butoxyphenyl) 4-propanoyloxybenzoate |
InChI |
InChI=1S/C20H22O5/c1-3-5-14-23-16-10-12-18(13-11-16)25-20(22)15-6-8-17(9-7-15)24-19(21)4-2/h6-13H,3-5,14H2,1-2H3 |
InChI Key |
NIZCDTFVEFMPOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CC |
Origin of Product |
United States |
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